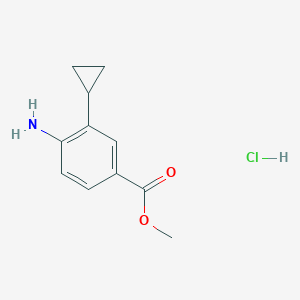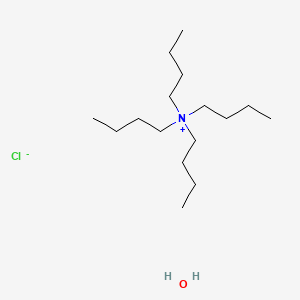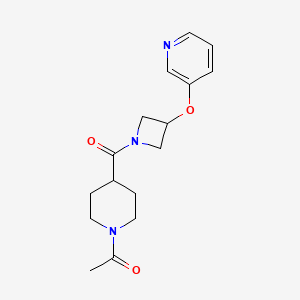![molecular formula C18H16ClN3O B2629880 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one CAS No. 895120-88-4](/img/structure/B2629880.png)
3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one, also known as CP-122,288, is a chemical compound that belongs to the class of pyrazinone derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism Of Action
The exact mechanism of action of 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain perception. By inhibiting COX-2, 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one reduces inflammation and pain.
Biochemical And Physiological Effects
3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one has also been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one has been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
Advantages And Limitations For Lab Experiments
One advantage of using 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one in lab experiments is its potency. 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one has been shown to have a high affinity for COX-2, which makes it a potent inhibitor of prostaglandin production. Additionally, 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one has been shown to have a long half-life, which allows for sustained inhibition of COX-2 activity. One limitation of using 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one in lab experiments is its potential toxicity. 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one has been shown to have hepatotoxic effects in animal models.
Future Directions
There are several future directions for research on 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one. One area of research is the development of more potent and selective COX-2 inhibitors. Additionally, research could focus on identifying the specific mechanisms by which 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one exerts its anti-inflammatory and analgesic effects. Another area of research is the potential use of 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one in the treatment of other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Finally, research could focus on identifying potential drug-drug interactions and assessing the safety and efficacy of 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one in clinical trials.
Conclusion:
3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis of 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one is a multi-step process that requires expertise in organic chemistry. 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one has been extensively studied for its potential anti-inflammatory, analgesic, and antipyretic properties. While the exact mechanism of action of 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one is not fully understood, it is believed to work by inhibiting the activity of COX-2. 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Synthesis Methods
The synthesis of 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one involves the reaction of 4-chloroacetophenone with ethylamine to form 4-chloro-N-ethylacetanilide. This compound is then treated with hydrazine hydrate to form 3-[2-(4-chlorophenyl)ethylamino]-1-phenylpyrazin-2-one. The synthesis of 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one is a multi-step process that requires expertise in organic chemistry.
Scientific Research Applications
3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one has also been studied for its potential use in the treatment of neuropathic pain, migraine, and depression. Additionally, 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one has been shown to have anxiolytic effects in animal models.
properties
IUPAC Name |
3-[2-(4-chlorophenyl)ethylamino]-1-phenylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c19-15-8-6-14(7-9-15)10-11-20-17-18(23)22(13-12-21-17)16-4-2-1-3-5-16/h1-9,12-13H,10-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEKFEBHHKYQTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C(C2=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(4-Chlorophenyl)ethyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2629801.png)

![N-[2-[(2,2,2-trichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2629804.png)
![N-[3-(1H-imidazol-1-yl)propyl]-12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2629806.png)


![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide](/img/structure/B2629810.png)


![N-(2-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2629814.png)
![7-(4-acetylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2629815.png)


![4-pyrrolidin-1-ylsulfonyl-N-[3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2629819.png)